
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is an organic compound with the molecular formula C₃₇H₆₆O₄. It is a type of ester formed from the reaction of stearic acid with a nonylphenol ethoxylate. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with 2-(2-(Nonylphenoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol are mixed in the presence of an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester. The product is then separated and purified using techniques such as distillation and filtration.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The nonylphenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol.
Oxidation: Carboxylic acids and alcohols.
Substitution: Various substituted nonylphenoxy derivatives.
Scientific Research Applications
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is exploited in various applications, including emulsification, solubilization, and dispersion.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Nonylphenoxy)ethoxy)ethanol: A precursor in the synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate.
Stearic acid: Another precursor used in the esterification reaction.
Nonylphenol ethoxylates: A class of compounds with similar surfactant properties.
Uniqueness
This compound is unique due to its specific combination of a long-chain fatty acid (stearic acid) and a nonylphenol ethoxylate. This combination imparts distinct surfactant properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
93982-20-8 |
|---|---|
Molecular Formula |
C37H66O4 |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
2-[2-(2-nonylphenoxy)ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C37H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-37(38)41-34-32-39-31-33-40-36-29-26-25-28-35(36)27-23-21-19-10-8-6-4-2/h25-26,28-29H,3-24,27,30-34H2,1-2H3 |
InChI Key |
UOPBRKAGOWPWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC1=CC=CC=C1CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


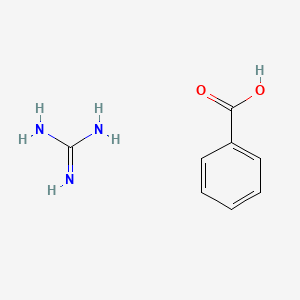
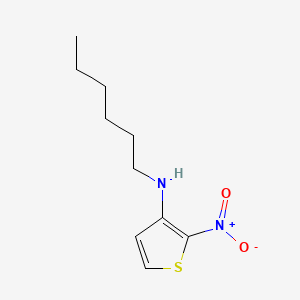

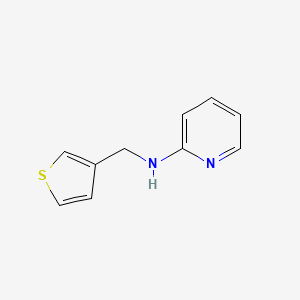


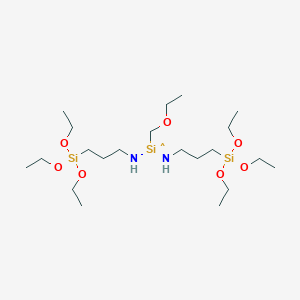
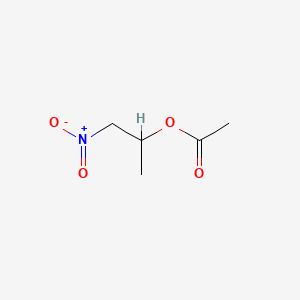
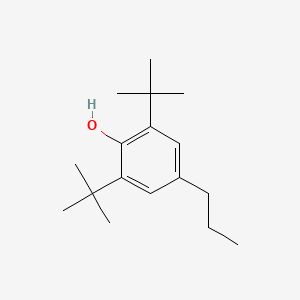
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
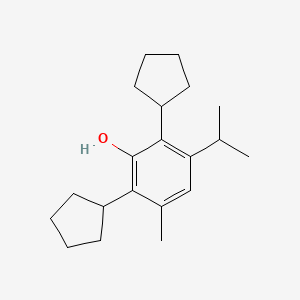
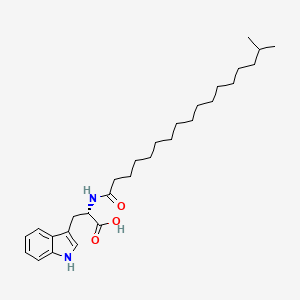
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
